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Compound of Interest

Compound Name: 2-Nitro-1-(4-nitrophenyl)ethanone

Cat. No.: B8033949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-
1-(4-nitrophenyl)ethanone. Due to the limited availability of published experimental data for

this specific compound, this guide presents a detailed analysis of its isomers, o-

nitroacetophenone and p-nitroacetophenone, to infer the expected spectroscopic

characteristics. This document is intended to serve as a valuable resource for researchers and

professionals involved in the synthesis, characterization, and application of nitroaromatic

compounds.

Introduction
2-Nitro-1-(4-nitrophenyl)ethanone is a nitroaromatic ketone of interest in various fields of

chemical research, including synthetic organic chemistry and drug discovery. The presence of

two nitro groups and a ketone functionality suggests a range of potential chemical reactivities

and applications. A thorough spectroscopic characterization is paramount for confirming the

structure, assessing purity, and understanding the chemical properties of this molecule. This

guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data of 2-Nitro-1-(4-
nitrophenyl)ethanone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8033949?utm_src=pdf-interest
https://www.benchchem.com/product/b8033949?utm_src=pdf-body
https://www.benchchem.com/product/b8033949?utm_src=pdf-body
https://www.benchchem.com/product/b8033949?utm_src=pdf-body
https://www.benchchem.com/product/b8033949?utm_src=pdf-body
https://www.benchchem.com/product/b8033949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific experimental data for 2-Nitro-1-(4-nitrophenyl)ethanone is not readily available

in the public domain, we can predict the expected spectral features based on the analysis of its

structural components and comparison with its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic

protons and the methylene protons. The two aromatic rings will exhibit complex splitting

patterns due to the presence of the nitro groups and the ethanone bridge. The methylene

protons adjacent to the carbonyl group and the nitro-substituted phenyl ring will likely appear as

a singlet in the downfield region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the

methylene carbon, and the aromatic carbons. The carbons attached to the electron-

withdrawing nitro groups will be significantly deshielded and appear at a lower field.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the

functional groups present in the molecule. Key expected vibrational frequencies include:

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.

NO₂ asymmetric stretch: A strong absorption band around 1520-1560 cm⁻¹.

NO₂ symmetric stretch: A strong absorption band around 1340-1360 cm⁻¹.

C-N stretch: A band in the region of 800-900 cm⁻¹.

Ar-H stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound (C₈H₆N₂O₅, M.W. 210.15 g/mol ). Fragmentation patterns will likely

involve the loss of nitro groups (NO₂), carbon monoxide (CO), and cleavage of the ethanone

bridge, providing valuable structural information.
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Spectroscopic Data of Isomeric Compounds
To provide a practical reference, the following tables summarize the experimental

spectroscopic data for the isomers, 2'-Nitroacetophenone and 4'-Nitroacetophenone.

Data for 2'-Nitroacetophenone
Parameter ¹H NMR (CDCl₃, 90 MHz)

Chemical Shift (δ)
8.11-8.03 (m, 1H), 7.76-7.41 (m, 3H), 2.56 (s,

3H)

Parameter ¹³C NMR

Chemical Shift (δ) Data not readily available

Parameter IR Spectrum (cm⁻¹)

C=O Stretch ~1700

NO₂ Asymmetric Stretch ~1525

NO₂ Symmetric Stretch ~1350

Parameter Mass Spectrum (m/z)

Molecular Ion (M⁺) 165

Major Fragments 150, 120, 92, 76

Data for 4'-Nitroacetophenone
Parameter ¹H NMR

Chemical Shift (δ) Data not readily available

Parameter ¹³C NMR (solid state)

Chemical Shift (δ) 196.4, 150.0, 142.9, 129.2, 123.5, 26.6
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Parameter IR Spectrum (KBr pellet) (cm⁻¹)

C=O Stretch ~1690

NO₂ Asymmetric Stretch ~1520

NO₂ Symmetric Stretch ~1345

Parameter Mass Spectrum (m/z)

Molecular Ion (M⁺) 165

Major Fragments 150, 120, 104, 92, 76

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented for the isomeric compounds. These protocols can be adapted for the analysis of 2-
Nitro-1-(4-nitrophenyl)ethanone.

NMR Spectroscopy
Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal

standard (e.g., TMS).

¹³C NMR Acquisition: Carbon NMR spectra are typically acquired using a proton-decoupled

pulse sequence. A larger number of scans is usually required due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry

potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

A background spectrum of the KBr pellet is subtracted to obtain the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe (for solids) or after separation by gas chromatography (GC-MS).

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of

different fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 2-Nitro-1-(4-nitrophenyl)ethanone.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-Nitro-1-(4-
nitrophenyl)ethanone.

Signaling Pathway for Spectroscopic Data
Interpretation
This diagram outlines the logical steps involved in interpreting the data from each

spectroscopic technique to elucidate the chemical structure.
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Caption: Logical pathway for structure elucidation using combined spectroscopic data.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 2-Nitro-1-(4-nitrophenyl)ethanone by leveraging data from its isomers. The

provided protocols and workflows offer a practical framework for the experimental

characterization of this and related nitroaromatic compounds. Researchers are encouraged to

perform experimental measurements on the title compound to validate and expand upon the

predictive analysis presented herein.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitro-1-(4-
nitrophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b8033949#spectroscopic-data-of-2-nitro-1-4-
nitrophenyl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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